Levocetirizine

Catalog No.
S532939
CAS No.
130018-77-8
M.F
C21H25ClN2O3
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocetirizine

CAS Number

130018-77-8

Product Name

Levocetirizine

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1

InChI Key

ZKLPARSLTMPFCP-OAQYLSRUSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

solubility

Soluble in DMSO

Synonyms

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride, (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride, cetirizine (R)-form dihydrochloride, levocetirizine, levocetirizine dihydrochloride, levocetirizine hydrochloride, levocetrizine, UCB-28556, Xusal, Xyzal

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl

The exact mass of the compound Levocetirizine is 388.1554 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Hydroxyzine - Cetirizine - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Dermatology: Treatment of Atopic Dermatitis

    Scientific Field: Dermatology

    Summary of Application: Levocetirizine is used in the treatment of atopic dermatitis, a prevalent skin disease.

    Methods of Application: The niosome and chitosan nanoparticle were developed and evaluated for particle size distribution, drug loading, and entrapment efficiency. The formulations were optimized through Box-Behnken design.

    Results or Outcomes: The optimized niosomes and chitosan nanoparticle exhibited a particle size range of 384.4±64.3 nm and 382.7±59.2 nm, drug loading of 18.99±0.02% and 12.2±1.6%, and entrapment efficiency of 46.63±2.12% and 29.6±1.6%, respectively.

Application in Pharmaceutical Formulation: Orally Dissolving Webs

Levocetirizine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is the active levorotatory enantiomer of cetirizine, which means it is specifically designed to block histamine H1 receptors, thereby reducing allergy-related symptoms such as sneezing, itching, and runny nose. Levocetirizine is marketed under various trade names, including Xyzal and Levrix, and was approved for medical use in the United States in 2007 .

The chemical formula for levocetirizine is C21H25ClN2O3C_{21}H_{25}ClN_{2}O_{3}, with a molar mass of approximately 388.89 g/mol. Its structure includes a diphenylmethylpiperazine group, which is characteristic of many antihistamines .

Levocetirizine undergoes minimal metabolism, with about 85% of an oral dose excreted unchanged in urine. The primary metabolic pathway involves minor transformations via cytochrome P450 enzymes, particularly CYP3A4. Metabolites include dihydrodiol, N-oxide, hydroxymethoxy derivatives, and others, but these do not significantly contribute to its antihistaminic activity .

As an inverse agonist at the histamine H1 receptor, levocetirizine effectively reduces the receptor's baseline activity. This mechanism prevents the typical symptoms of allergic reactions by inhibiting the release of other inflammatory mediators. Unlike first-generation antihistamines, levocetirizine has a lower sedative effect due to its reduced ability to cross the blood-brain barrier .

Levocetirizine can be synthesized through several methods that typically involve the resolution of racemic cetirizine into its active enantiomer. One common approach is through chiral chromatography or enzymatic resolution techniques that selectively isolate the (R)-enantiomer from the (S)-enantiomer. The synthesis process generally involves:

  • Formation of the piperazine ring.
  • Introduction of the diphenylmethyl group.
  • Resolution to obtain the levorotatory form.

The purity and efficacy of levocetirizine are crucial for its therapeutic use .

Levocetirizine is primarily indicated for:

  • Allergic Rhinitis: Alleviating symptoms such as sneezing, runny nose, and itchy eyes.
  • Chronic Urticaria: Reducing itching and hives caused by long-term skin conditions.

It is effective for both seasonal and perennial allergies and is suitable for adults and children aged six months and older .

Levocetirizine shares similarities with several other antihistamines but stands out due to its specific enantiomeric form and reduced sedation profile. Here are some comparable compounds:

Compound NameTypeSedative EffectUnique Features
CetirizineFirst-generationModerateRacemic mixture; more sedating
HydroxyzineFirst-generationHighStrong sedative properties
FexofenadineSecond-generationLowNon-sedating; fewer central nervous system effects
DesloratadineSecond-generationLowActive metabolite of loratadine

Levocetirizine's unique selling point lies in its efficacy in treating allergy symptoms with minimal sedation compared to its predecessors .

Solubility Profile and Partition Coefficients

Levocetirizine dihydrochloride exhibits distinctive solubility characteristics that significantly influence its pharmaceutical behavior and bioavailability. The compound demonstrates excellent aqueous solubility, with reported values of 946 grams per 100 milliliters in water at ambient conditions [1]. This exceptional water solubility is attributed to the dihydrochloride salt formation, which enhances the ionic character of the molecule and promotes favorable interactions with aqueous media [2].

Table 1: Solubility Profile of Levocetirizine Dihydrochloride

Solvent/pHSolubility (mg/mL)Source Reference
Water (25°C)78 [3]
Water (94.6 g/100 mL)946 [1]
DMSO78 [3]
Ethanol78 [3]
Tween 8024 (levocetirizine) [4]
Isopropyl Palmitate4 (levocetirizine) [4]
AcetoneInsoluble [5]
pH 5.0 (formulation)0.5 [6]
Predicted Water Solubility (ALOGPS)0.0658 [7]

The solubility profile reveals that levocetirizine dihydrochloride maintains consistent solubility across polar protic solvents, with 78 milligrams per milliliter achieved in both dimethyl sulfoxide and ethanol [3]. This uniform solubility in polar solvents reflects the compound's amphiphilic nature, possessing both hydrophilic carboxylic acid functionality and lipophilic aromatic ring systems. In surfactant systems, levocetirizine demonstrates moderate solubility in Tween 80 at 24 milligrams per milliliter, while showing reduced solubility in isopropyl palmitate at 4 milligrams per milliliter [4].

Table 2: Partition Coefficient and Ionization Properties

ParameterValueSource Reference
Octanol-Water Partition Coefficient (pH 7.4)1.32 ± 0.03 [8] [1]
LogP (ALOGPS)2.98 [7]
LogP (Chemaxon)0.87 [7]
LogS (ALOGPS)-3.8 [7]
pKa (Strongest Acidic)3.59 [7]
pKa (Strongest Basic)7.42 [7]
pKa (Carboxylic acid group)2.2 [1]
pKa (Piperazine group 1)2.9 [1]
pKa (Piperazine group 2)8.0 [1]

The octanol-water partition coefficient represents a critical parameter for understanding levocetirizine's lipophilicity and membrane permeation characteristics. At physiological pH 7.4, the experimentally determined octanol-water partition coefficient is 1.32 ± 0.03 [8] [1]. This moderate lipophilicity indicates favorable membrane penetration while maintaining adequate aqueous solubility for systemic distribution. The discrepancy between predicted LogP values from different computational models (ALOGPS: 2.98 vs. Chemaxon: 0.87) highlights the complexity of accurately predicting partition behavior for zwitterionic compounds [7].

The ionization profile of levocetirizine reveals three distinct dissociation constants corresponding to different functional groups within the molecule. The carboxylic acid group exhibits a pKa of 2.2, while the piperazine nitrogen atoms demonstrate pKa values of 2.9 and 8.0 [1]. These ionization characteristics result in pH-dependent solubility and partition behavior, with the compound existing predominantly in zwitterionic form at physiological pH. At pH 5.43, levocetirizine exists in neutral/zwitterionic equilibrium, which significantly influences its lipophilic properties and membrane interactions [9].

Thermal Stability and Degradation Kinetics

Levocetirizine dihydrochloride demonstrates characteristic thermal behavior that is essential for pharmaceutical processing, storage, and stability assessment. The compound exhibits a well-defined melting point in the range of 214-216°C, with thermal decomposition occurring simultaneously at these elevated temperatures [10] [11]. Alternative reports indicate a slightly lower melting range of 205-208°C with accompanying decomposition [3], reflecting potential variations in crystal form or measurement conditions.

Table 3: Thermal Properties and Stability Parameters

PropertyValueSource Reference
Melting Point (°C)214-216 [10] [11]
Melting Point Range (°C)205-208 (dec.) [3]
Boiling Point (°C) - Predicted542.1 ± 45.0 [3]
Decomposition Temperature (°C)215-225 [12]
Storage Temperature (°C)2-8 (recommended) [3]
Thermal Degradation Range 1 (°C)165-227 [13]
Thermal Degradation Range 2 (°C)247-402 [13]
Density (g/cm³) - Predicted1.237 ± 0.06 [3]

The thermal degradation kinetics of levocetirizine follow established patterns observed in structurally related antihistamines. Based on studies conducted with cetirizine, the racemic parent compound, thermal degradation occurs in two distinct temperature ranges: 165-227°C and 247-402°C [13]. The first degradation phase likely corresponds to decarboxylation and side chain fragmentation, while the second phase involves aromatic ring degradation and complete molecular breakdown.

Table 4: Degradation Kinetics and Stability Under Stress Conditions

Degradation ConditionRate Constant (h⁻¹)Half-lifeActivation EnergySource Reference
Acidic (2M HCl, 70°C)0.005138.6 h121.8 kJ/mol [14]
Acidic (2M HCl, 80°C)0.01449.5 h121.8 kJ/mol [14]
Acidic (2M HCl, 85°C)0.03023.1 h121.8 kJ/mol [14]
Acidic (2M HCl, 90°C)0.06211.2 h121.8 kJ/mol [14]
Oxidative (0.5% H₂O₂, 50°C)0.293141.9 min36.3 kJ/mol [14]
Oxidative (0.5% H₂O₂, 60°C)0.44493.6 min36.3 kJ/mol [14]
Oxidative (0.5% H₂O₂, 70°C)0.69360.0 min36.3 kJ/mol [14]
Oxidative (0.5% H₂O₂, 80°C)0.94244.1 min36.3 kJ/mol [14]
Thermal (60°C)Stable for 48hNo degradationN/A [15]
High Humidity (92.5% RH)Slight increase in related substancesVariableN/A [16]

The degradation kinetics demonstrate temperature-dependent behavior following pseudo-first-order reaction mechanisms under both acidic and oxidative conditions [14]. Under acidic stress conditions using 2 molar hydrochloric acid, the activation energy for degradation is 121.8 kilojoules per mole, indicating significant energy barriers for molecular breakdown. The half-life decreases dramatically with temperature elevation, from 138.6 hours at 70°C to 11.2 hours at 90°C under acidic conditions.

Oxidative degradation proceeds more rapidly with a lower activation energy of 36.3 kilojoules per mole in the presence of 0.5% hydrogen peroxide [14]. This reduced activation energy suggests that oxidative pathways involve more facile radical-mediated processes compared to acid-catalyzed hydrolysis. The oxidative degradation half-life ranges from 141.9 minutes at 50°C to 44.1 minutes at 80°C, demonstrating the compound's susceptibility to oxidative stress.

Under moderate thermal stress at 60°C, levocetirizine dihydrochloride remains stable for 48 hours without significant degradation [15]. However, exposure to high humidity conditions (92.5% relative humidity) results in slight increases in related substances, indicating potential hydrolytic degradation pathways under moisture stress [16]. These findings necessitate protective packaging and controlled storage conditions for pharmaceutical formulations.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of levocetirizine dihydrochloride provides definitive structural identification and purity assessment through complementary analytical techniques. Nuclear magnetic resonance spectroscopy employs deuterated methanol (CD₃OD) as the optimal solvent system for both proton and carbon-13 analysis [17]. The ¹H-NMR spectrum acquired at 400 megahertz reveals characteristic signals corresponding to the asymmetric carbon environment and distinctive piperazine ring protons that distinguish levocetirizine from its enantiomeric counterpart.

Table 5: Spectroscopic Characteristics and Analytical Parameters

TechniqueValue/PeakSource Reference
Mass Spectrometry (MS-MS)389.1632 (100%) [18]
LC-MS Precursor Ion (m/z)389.0 [19]
LC-MS Product Ion (m/z)200.8 [19]
IR - N-H Stretching (cm⁻¹)3406.52 [20]
IR - C-H Stretching (cm⁻¹)2947.58 [20]
IR - Tertiary Amine Salt (cm⁻¹)2361.14 [20]
IR - Carbonyl Group (cm⁻¹)1742.56 [20]
IR - Phenyl Nucleus (cm⁻¹)1600.27 [20]
IR - C-N Stretching (cm⁻¹)1318.8 [20]
IR - CO Stretching (cm⁻¹)1134.8 [20]
NMR SolventCD₃OD (400 MHz ¹H-NMR) [17]

Infrared spectroscopy provides characteristic absorption bands that serve as molecular fingerprints for structural confirmation and functional group identification. The spectrum exhibits a broad N-H stretching vibration at 3406.52 cm⁻¹, indicative of the secondary amine functionality within the piperazine ring system [20]. Aliphatic C-H stretching appears at 2947.58 cm⁻¹, while the distinctive tertiary amine salt absorption at 2361.14 cm⁻¹ confirms the dihydrochloride salt formation. The carbonyl group of the carboxylic acid moiety produces a characteristic absorption at 1742.56 cm⁻¹, and the aromatic phenyl nucleus contributes skeletal stretching vibrations at 1600.27 cm⁻¹ [20].

Additional infrared absorptions at lower frequencies include C-N stretching at 1318.8 cm⁻¹ and C-O stretching at 1134.8 cm⁻¹, which collectively provide comprehensive structural confirmation [20]. The spectral pattern remains consistent across different crystalline forms and serves as a reliable analytical standard for pharmaceutical quality control applications.

Mass spectrometric analysis employs electrospray ionization coupled with tandem mass spectrometry for definitive molecular identification and fragmentation pattern characterization. The molecular ion peak appears at m/z 389.1632 with 100% relative intensity in MS-MS mode [18]. Liquid chromatography-mass spectrometry optimization reveals the precursor ion at m/z 389.0 with subsequent fragmentation producing the characteristic product ion at m/z 200.8 [19]. This fragmentation pattern corresponds to loss of the carboxyethoxy side chain, yielding the stable chlorinated diphenylmethyl-piperazine fragment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

388.1553704 g/mol

Monoisotopic Mass

388.1553704 g/mol

Boiling Point

542.1

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

205-208

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6U5EA9RT2O

Drug Indication

Levocetirizine is indicated to treat symptoms of perennial allergic rhinitis and uncomplicated skin manifestations of chronic idiopathic urticaria. It is also used over the counter for a variety of mild allergy symptoms.
FDA Label

Livertox Summary

Cetirizine and its enantiomer levocetirizine are second generation antihistamines that are used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Cetirizine and levocetirizine have been linked to rare, isolated instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Pharmacology

Levocetirizine is a second generation histamine H1 antagonist used to treat various allergic symptoms.[A181748,A181790,L7694] It has a long duration of action as it is generally taken once daily, and a wide therapeutic window as animal studies show the maximal nonlethal dose is over 100x a normal dose.[L7694] Patients are cautioned to avoid tasks that require complete alertness, avoid alertness, and use caution in patients with factors predisposing urinary retention.[L7694]
Levocetirizine is a third generation, non-sedating, selective histamine H1 receptor antagonist, with antihistamine, anti-inflammatory and potential anti-angiogenic activities. Levocetirizine competes with endogenous histamine for binding at peripheral H1-receptor sites on the effector cell surface. This prevents the negative symptoms associated with histamine release and an allergic reaction. In addition, as histamine plays an important role in angiogenesis during an allergic inflammatory reaction, blocking the action of histamine may modulate the expression of proangiogenic factors and thus may prevent angiogenesis. As a third-generation histamine H1 receptor antagonist, levocetirizine has fewer side effects than most second-generation antihistamines.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AE - Piperazine derivatives
R06AE09 - Levocetirizine

Mechanism of Action

Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Other CAS

130018-77-8

Absorption Distribution and Excretion

Following a 5mg oral dose of levocetirizine, a Cmax of 0.27±0.04µg/mL with a Tmax of 0.75±0.50h. The AUC of levocetirizine is 2.31±0.50µg\*h/mL. Taking levocetirizine with food does not affect the AUC but delays Tmax by 1.25 hours and lowers Cmax by 36%.
168 hours post dose an average of 85.4% of a radiolabeled dose was recovered with an average of 80.8% in the urine and 9.5% in the feces. In the urine, 77% of the dose was recovered as unchanged drug, 0.5% as the M8 and M9 metabolites, 0.4% as the M10a metabolite, 0.4% as the M10b metabolite, 0.3% as the M3 metabolite, 0.3% as the M4 and M5 metabolite, 0.2% as the M2 metabolite, and 0.1% as the M1 metabolite. In the feces, 9.0% of the dose was recovered as unchanged drug, 1.0% as the M4 and M5 metabolite, and 0.1% as the M1 metabolite.
The volume of distribution of levocetirizine is 0.33±0.02L/kg.
The average clearance of levocetirizine is 0.57±0.18mL/min/kg.

Metabolism Metabolites

Levocetirizine is poorly metabolized with 85.8% of an oral dose being excreted as the unchanged drug. Levocetirizine can be metabolized to a dihydrodiol (M2), an N-oxide (M3), a hydroxymethoxy derivative (M4), a hydroxy derivative (M5), an O-dealkylated derivative (M6), a taurine conjugate (M8), and an N-dealkylated and aromatic hydroxylated derivative (M9). The M5 metabolite can be glucuronidated to form the M1 metabolite and the M9 metabolite can form 4-chloro-4'-hydroxybenzhydryl mercapturates (M10a and M10b).

Wikipedia

Levocetirizine
Eucalyptol

Biological Half Life

The average half life of levocetirizine is 7.05±1.54 hours.

Use Classification

Pharmaceuticals -> Antihistamines

Dates

Last modified: 08-15-2023
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